

Methanethiosulfonate (MTS) Reagents: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methanethiosulfonate

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For Researchers, Scientists, and Drug Development Professionals

Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-reactive compounds pivotal in the study of protein structure and function.^{[1][2]} Renowned for their high specificity and rapid reaction with the thiol group of cysteine residues, they form the cornerstone of the Substituted Cysteine Accessibility Method (SCAM).^[1] This technique combines site-directed mutagenesis with chemical modification to provide invaluable insights into protein topology, the architecture of ion channels, and the dynamic conformational changes that govern protein function.^{[1][3]} The versatility of MTS reagents is enhanced by the ability to synthesize derivatives with various functional groups, introducing different charges, sizes, or fluorescent labels to specific protein sites.^[1]

It is critical to distinguish these sulfhydryl-reactive compounds from the similarly abbreviated MTS tetrazolium salt, which is used in colorimetric assays for measuring cell proliferation.^[1] This guide focuses exclusively on **methanethiosulfonate** reagents and their application in biochemical and biophysical research.

Core Chemical Properties and Reactivity

MTS reagents are defined by the **methanethiosulfonate** group ($-S-SO_2-CH_3$).^[1] Their utility lies in a specific and rapid reaction with the sulfhydryl (thiol) group of cysteine residues, a process known as alkanethiolation, which results in the formation of a disulfide bond.^[1]

Reaction Mechanism: The reaction is initiated by a nucleophilic attack from the sulfur atom of an ionized thiol (thiolate) on the sulfur atom of the MTS reagent. This attack displaces the methanesulfinate leaving group, forming a stable mixed disulfide bond between the reagent and the cysteine residue.[1] The reaction is highly specific for thiolates, which are more prevalent in aqueous environments at physiological pH.[1]

The intrinsic reactivity of MTS reagents with thiols is remarkably high, with second-order rate constants on the order of $10^5 \text{ M}^{-1}\text{s}^{-1}$. [1][2] This allows for the complete modification of accessible cysteines within seconds, often using micromolar concentrations of the reagent.[2] A significant advantage of this chemistry is its reversibility; the disulfide bond can be cleaved by the addition of reducing agents like dithiothreitol (DTT).[1][4]

Quantitative Data: Physicochemical Properties

The properties of the parent compound, S-Methyl **methanethiosulfonate** (MMTS), are foundational to understanding the broader class of MTS reagents.

Property	Value	Source(s)
Chemical Formula	C2H6O2S2	[5][6][7]
Molecular Weight	126.20 g/mol	[5][6][8]
Appearance	Colorless to pale yellow liquid	[5][8][9]
Odor	Pungent, sulfurous, stench	[8][9][10]
Density	1.337 g/mL at 25 °C	[5][9][11]
Boiling Point	69-71 °C at 0.4 mmHg	[5][11]
Refractive Index	n _{20/D} 1.513	[5][9][11]
Solubility	Slightly soluble in water; Soluble in DMSO, Methanol, Ethanol	[6][8][9][10]
Storage Conditions	Store at -20°C, desiccated, under inert atmosphere.[2][3] [6][12]	Hygroscopic and hydrolyzes in water.[2][3]
Flash Point	87 °C (188 °F)	[9][10]

Commonly Used MTS Reagents in Research

A variety of MTS derivatives have been synthesized to probe different aspects of protein structure. Their charge and membrane permeability are key determinants of their application.

Reagent	Full Name	Charge (Physiological pH)	Membrane Permeability	Key Characteristic s & Applications
MMTS	S-Methyl methanethiosulfo nate	Neutral	Permeant	Small, uncharged reagent used to block cysteines and study enzyme activation.[2][13] Its small size allows it to access buried cysteines.[14]
MTSEA	2-Aminoethyl methanethiosulfo nate	Positive	Partially Permeant	Can modify membrane proteins from the "wrong side" of the membrane, albeit at a slower rate.[2][3] Used in SCAM to study ion channel structure.[3]

MTSET	[2-(Trimethylammonium)ethyl] methanethiosulfonate	Positive	Impermeant	Membrane impermeant, used to probe extracellular or externally accessible cysteine residues. [2] [3] Reacts ~2.5 times faster than MTSEA. [2]
MTSES	Sodium (2-sulfonatoethyl) methanethiosulfonate	Negative	Impermeant	Membrane impermeant, used to probe extracellular domains by introducing a negative charge. [2] [3] Reacts ~10 times slower than MTSET. [2]

Experimental Protocols

Protocol: Substituted Cysteine Accessibility Mapping (SCAM) of an Ion Channel in *Xenopus* Oocytes

This protocol outlines a typical SCAM experiment using two-electrode voltage clamp (TEVC) electrophysiology to assess the accessibility of an engineered cysteine residue in an ion channel expressed in *Xenopus* oocytes.

1. Oocyte Preparation and cRNA Injection:

- Harvest and defolliculate Stage V-VI oocytes from *Xenopus laevis*.
- Inject oocytes with cRNA encoding the cysteine-mutant ion channel of interest.

- Inject a separate batch of oocytes with wild-type channel cRNA to serve as a control.
- Incubate the oocytes for 2-5 days at 16-18°C to allow for protein expression on the plasma membrane.[\[1\]](#)

2. Electrophysiological Recording Setup:

- Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96 buffer).
- Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording), filled with 3 M KCl.[\[1\]](#)
- Clamp the oocyte at a holding potential where the channel is typically closed (e.g., -80 mV).[\[1\]](#)

3. Baseline Current Measurement:

- Apply a voltage protocol designed to open the ion channel. If the channel is ligand-gated, perfuse with a solution containing a specific agonist to elicit a current.
- Record the peak or steady-state current as the baseline (I_{before}).[\[1\]](#)
- Wash out the agonist (if applicable) and allow the current to return to the pre-stimulation level.

4. MTS Reagent Application:

- Prepare a fresh working solution of the desired MTS reagent in the recording solution immediately before use.[\[2\]](#)[\[3\]](#) Typical concentrations are 0.5-2.5 mM for MTSEA and MTSET, and 1-10 mM for MTSES.[\[1\]](#)[\[2\]](#)
- Perfuse the oocyte with the MTS reagent solution for a defined period (e.g., 30 seconds to 5 minutes).[\[1\]](#)[\[2\]](#) The duration depends on the reagent's reactivity and the accessibility of the cysteine.

5. Post-Modification Current Measurement:

- Thoroughly wash out the MTS reagent by perfusing with the standard recording solution for several minutes.[\[1\]](#)
- Re-apply the same voltage protocol and/or agonist stimulation used for the baseline measurement.
- Record the new peak or steady-state current as the post-modification current (I_{after}).[\[1\]](#)

6. Data Analysis:

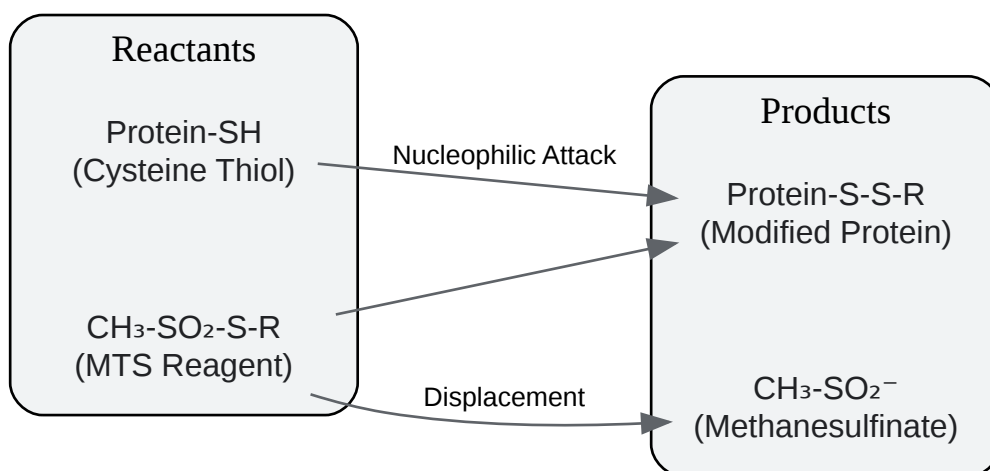
- Calculate the percent change in current: $\% \text{ Change} = [(I_{\text{after}} - I_{\text{before}}) / I_{\text{before}}] * 100$.
- A significant and irreversible change in current (either potentiation or inhibition) indicates that the cysteine residue is accessible to the MTS reagent and its modification alters channel function.[\[1\]](#)
- No change suggests the residue is either not accessible from the side of application or its modification has no functional effect.[\[1\]](#)[\[15\]](#)

7. Reversibility Confirmation (Optional):

- To confirm that the observed effect is due to the specific formation of a disulfide bond, perfuse the oocyte with a solution containing a reducing agent, such as 10-20 mM DTT.[\[1\]](#)
- A return of the current to the baseline level confirms the reversible nature of the MTS modification.[\[1\]](#)

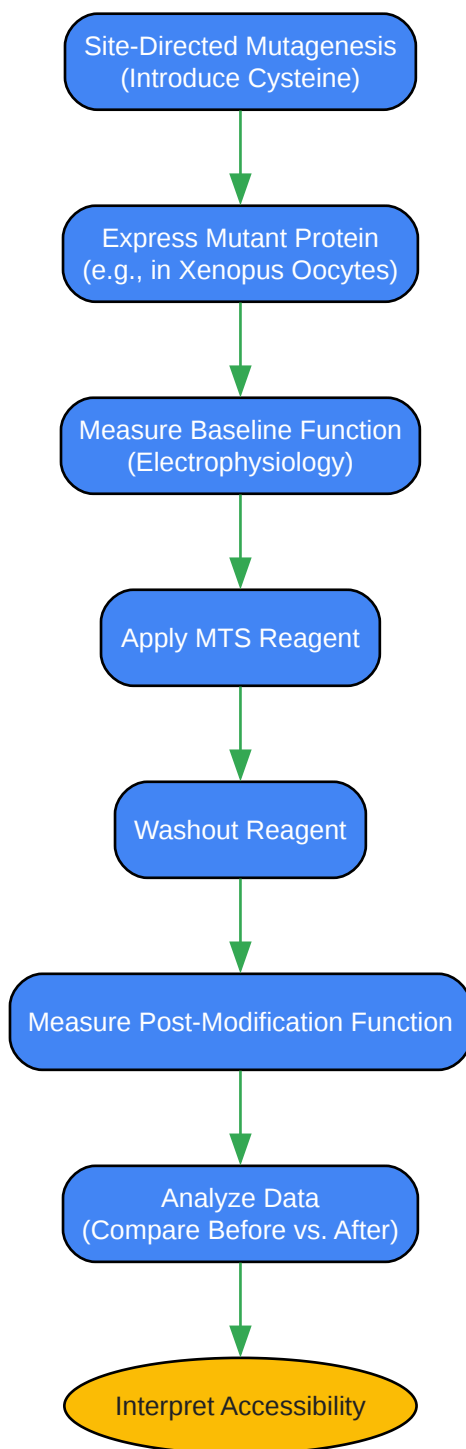
Visualizations

Diagrams of Core Concepts

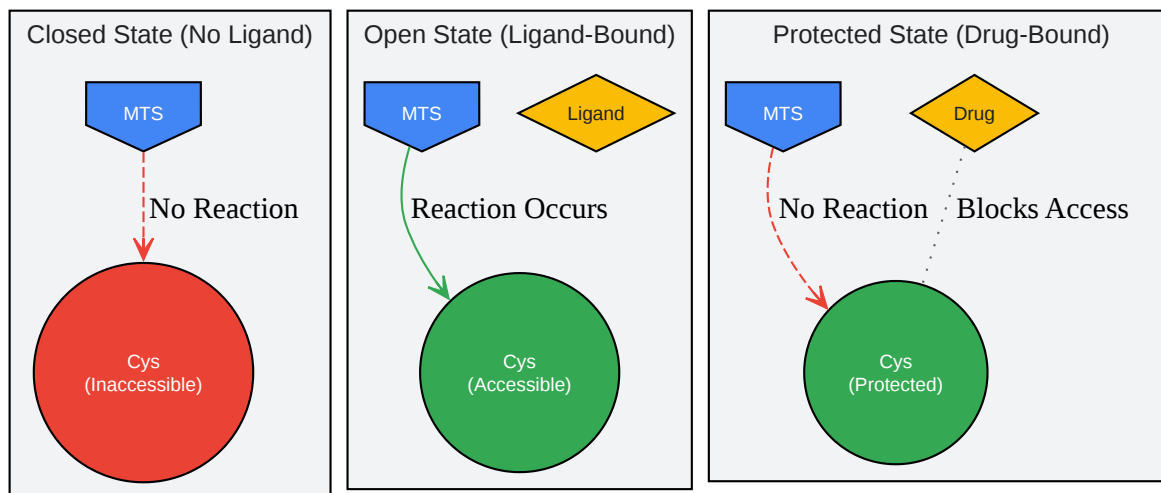


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Caption: General reaction mechanism of an MTS reagent with a protein thiol group.[1]



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